molecular formula C11H14N2O2 B2923643 2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097873-16-8

2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2923643
CAS No.: 2097873-16-8
M. Wt: 206.245
InChI Key: WDWRMTQJHBMTCS-UHFFFAOYSA-N
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Description

2-(3-Oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a bicyclic pyridazinone derivative featuring a fused cyclopentane ring and a ketone-bearing substituent. Its molecular formula is C₁₁H₁₄N₂O₂ (calculated molecular weight: 222.24 g/mol). The core structure comprises a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) fused to a cyclopentane ring in the [c] orientation. The 3-oxobutan-2-yl substituent at position 2 introduces a ketone functional group, which may enhance hydrogen-bonding interactions and influence solubility or reactivity.

Properties

IUPAC Name

2-(3-oxobutan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7(8(2)14)13-11(15)6-9-4-3-5-10(9)12-13/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWRMTQJHBMTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=O)C=C2CCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular structure of 2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 219.24 g/mol

The compound features a cyclopenta[c]pyridazine core with a ketone and a butanoyl group that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have shown that derivatives of cyclopenta[c]pyridazine exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for various strains.

CompoundMIC (µg/mL)Bacterial Strain
Derivative A32Staphylococcus aureus
Derivative B64Escherichia coli
Derivative C128Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was tested against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.

Cell LineIC50 (µM)
HeLa10.5
MCF-715.0
A54912.8

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial properties of the compound was conducted using various bacterial strains. The study utilized disk diffusion methods to assess the effectiveness of different concentrations of the compound against selected pathogens. Results indicated a dose-dependent response with notable zones of inhibition observed at higher concentrations.

Case Study 2: Anticancer Mechanism

In another study focused on anticancer activity, researchers explored the effects of the compound on apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment with the compound, suggesting that it effectively triggers programmed cell death mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs can be categorized based on core heterocycles , substituents , and ring fusion patterns :

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents/Functional Groups Key Features
2-(3-Oxobutan-2-yl)-cyclopenta[c]pyridazin-3-one (Target) C₁₁H₁₄N₂O₂ 222.24 Pyridazinone + cyclopentane 3-oxobutan-2-yl (ketone) Bicyclic, ketone enhances polarity
5-Chloro-6-phenylpyridazin-3(2H)-ones (3a-3h) C₁₀H₈ClN₂O (e.g.) ~209.64 Pyridazinone 2-alkyl/aryl, 5-Cl, 6-Ph Aromatic/halogen substituents; planar structure
6-Cyclopropylpyridazin-3(2H)-one C₇H₈N₂O 152.16 Pyridazinone 6-cyclopropyl Compact substituent; lower steric hindrance
Cyclopenta[b]pyridin-5-one (Enamine Ltd) C₉H₁₃NO 151.21 Pyridine + cyclopentane Ketone at position 5 Pyridine core; distinct ring fusion ([b] vs. [c])
Pyridinylmethyl-cyclopenta[d]pyrimidin-2-one C₁₃H₁₃N₃OS 259.33 Pyrimidinone + cyclopentane Sulfanylidene, pyridinylmethyl Sulfur inclusion; larger heterocycle (pyrimidine)

Key Differences and Implications

Heterocycle Core: The target’s pyridazinone core (two adjacent nitrogens) contrasts with pyridine (one nitrogen) in and pyrimidinone (two non-adjacent nitrogens) in .

Substituent Effects :

  • The 3-oxobutan-2-yl group in the target introduces a ketone, which may increase hydrogen-bond acceptor capacity compared to chloro () or cyclopropyl () substituents. This could enhance binding to biological targets (e.g., enzymes) but reduce membrane permeability .

Ring Fusion Orientation: The [c] fusion in the target vs. [b] fusion in alters ring strain and π-orbital overlap, affecting electronic properties. For example, [c]-fusion in pyridazinones may stabilize certain tautomeric forms .

Synthetic Complexity: Alkylation of pyridazinones (as in ) typically proceeds at room temperature, but introducing bulky substituents like 3-oxobutan-2-yl may require optimized conditions (e.g., longer reaction times or elevated temperatures) .

Computational and Experimental Insights

  • highlights the use of quantum chemical computations to predict properties like flash points and solubility. Applying similar methods to the target compound could reveal its thermodynamic stability or reactivity compared to sulfur-containing analogs (e.g., higher polarity due to the ketone vs. sulfanylidene) .
  • demonstrates that smaller substituents (e.g., cyclopropyl) yield lower molecular weights and simpler purification profiles, whereas the target’s 3-oxobutan-2-yl group may necessitate advanced purification techniques (e.g., preparative TLC) .

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